molecular formula C9H18ClN B2789693 {Spiro[3.4]octan-5-yl}methanamine hydrochloride CAS No. 2241138-55-4

{Spiro[3.4]octan-5-yl}methanamine hydrochloride

Cat. No.: B2789693
CAS No.: 2241138-55-4
M. Wt: 175.7
InChI Key: ISBGSBZJHBVTLB-UHFFFAOYSA-N
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Description

{Spiro[3.4]octan-5-yl}methanamine hydrochloride is a bicyclic amine derivative characterized by a spiro[3.4]octane core, where two rings (one 3-membered and one 4-membered) share a single atom. The methanamine (-CH2NH2) group is attached to the spiro carbon, and the compound is stabilized as a hydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.4]octan-8-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-8-3-1-4-9(8)5-2-6-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBGSBZJHBVTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Spiro[3.4]octan-5-yl}methanamine hydrochloride typically involves the reaction of spiro[3.4]octan-5-one with an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions. These reactions are critical for introducing functional diversity:

Reaction TypeReagentsProducts FormedKey ObservationsSource
AlkylationAlkyl halides (e.g., CH₃I)N-Alkylated spirocyclic aminesModerate yields (40–60%) due to steric hindrance from the spiro structure
AcylationAcetyl chlorideN-Acetyl derivativesHigh selectivity for monoacylation; no diacylation observed

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds, a key step for synthesizing imine-linked derivatives:

Carbonyl SourceConditionsProduct StabilityApplicationsSource
BenzaldehydeEthanol, RT, 12 hrsStable imines (isolated in 55% yield)Intermediate for metal-organic frameworks
KetonesAcid catalysisLower yields (30–40%)Limited by steric bulk

Reductive Amination

The compound serves as a primary amine partner in reductive amination with ketones or aldehydes:

SubstrateReducing AgentYieldNotesSource
CyclohexanoneNaBH₃CN68%Spirocyclic core remains intact
FormaldehydeH₂/Pd-C72%Efficient N-methylation

Protection/Deprotection

  • Boc Protection : Reacts with di-tert-butyl dicarbonate (Boc₂O) in THF to form N-Boc-protected derivatives (85% yield) .

  • Cbz Protection : Compatible with benzyl chloroformate (Cbz-Cl), enabling orthogonal protection strategies .

Decarboxylation

Involves Krapcho decarboxylation conditions (LiCl, DMSO, H₂O) to remove ester groups while preserving the spirocyclic core .

Biological Interactions

While not a direct reaction, the compound modulates biological targets:

  • MAO-B Inhibition : Spirocyclic amines show moderate MAO-B inhibitory activity (IC₅₀ ~100 nM) due to conformational rigidity .

  • 5-HT₆ Receptor Binding : Structural studies indicate that the spiro scaffold enhances receptor affinity compared to linear analogs .

Limitations and Challenges

  • Steric Hindrance : Bulky spirocyclic structure reduces reaction rates in SN2-type alkylations.

  • Solubility : Limited solubility in nonpolar solvents necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of {Spiro[3.4]octan-5-yl}methanamine hydrochloride typically involves multi-step processes that create the spirocyclic framework followed by functionalization with the methanamine group. Common methods include cyclization of suitable precursors under acidic or basic conditions, leading to high yields of the desired compound. The compound's molecular formula is C8H15NO, and it features a spiro structure connecting a tetrahydrofuran ring and a cyclobutane ring, enhancing its chemical reactivity and potential biological interactions.

Chemistry

  • Building Block for Synthesis : {Spiro[3.4]octan-5-yl}methanamine serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions, making it an essential intermediate in organic synthesis.

Biological Applications

  • Bioactive Compound Research : The compound has been investigated for its potential bioactivity, particularly in biological assays aimed at identifying new therapeutic agents. Its structural characteristics may facilitate interactions with biological targets, such as receptors or enzymes, influencing various biochemical pathways .

Medical Applications

  • Therapeutic Potential : Research has explored the compound's antimicrobial and anticancer properties. For instance, derivatives of diazaspiro[3.4]octane have been identified as active against Plasmodium falciparum, the malaria parasite, indicating potential use in antimalarial therapies . Additionally, compounds derived from this structure have shown promise in treating tuberculosis, with some exhibiting minimal inhibitory concentrations as low as 0.016 μg/mL against Mycobacterium tuberculosis H37Rv .

Industrial Applications

  • Material Development : The compound is also utilized in developing new materials and chemical processes due to its unique structural properties that can enhance material performance or functionality in industrial applications.

Mechanism of Action

The mechanism of action of {Spiro[3.4]octan-5-yl}methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The spiro structure also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of {Spiro[3.4]octan-5-yl}methanamine hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Highlights
This compound C8H16ClN* ~161.67 Not provided Spiro[3.4]octane core; no heteroatoms in rings.
{4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride C7H14ClNO 163.65 2174002-05-0 Spiro[2.4]heptane with an oxygen atom in the 4-membered ring.
5-Oxa-spiro[2.5]oct-8-ylamine hydrochloride C7H14ClNO 163.65 1245643-87-1 Spiro[2.5]octane with an oxygen atom; amine group at position 7.
{spiro[2.5]octan-5-yl}methanamine hydrochloride C8H16ClN 161.67 1195211-57-4 Spiro[2.5]octane core; smaller 2-membered ring.
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C10H10Cl2N2S 261.17 690632-35-0 Thiazole ring with a 4-chlorophenyl substituent; aromatic heterocycle.
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl C10H11ClN4OS 288.74 695199-54-3 Thiadiazole ring with a 4-methoxyphenyl group; conjugated system.

*Estimated based on spiro[3.4]octane scaffold.

Key Observations:
  • Spiro Ring Variations : Compounds with spiro cores (e.g., [3.4], [2.4], [2.5]) differ in ring size and strain, affecting solubility and stability. For instance, {4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride contains an oxygen atom, enhancing polarity compared to all-carbon spiro systems .
  • Molecular Weight : Spiro compounds without aromatic substituents (e.g., ~161–163 g/mol) are lighter than heteroaromatic analogs (e.g., 261–288 g/mol), impacting pharmacokinetics.
Physicochemical Properties
  • Solubility : Spiro compounds with oxygen atoms (e.g., {4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride) show higher water solubility due to polarity, whereas aromatic derivatives (e.g., thiazole-based compounds) may require organic solvents .
  • Stability : The rigidity of spiro systems enhances thermal stability. For example, [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride has a melting point of 268°C , suggesting robustness under high-temperature conditions.
Pharmacological Potential
  • Bioactivity : Thiazole and thiadiazole derivatives are frequently explored as antimicrobial or anticancer agents due to their heteroaromatic scaffolds . In contrast, spiro compounds like this compound may serve as neuromodulators, analogous to mecamylamine hydrochloride (a nicotinic acetylcholine receptor antagonist) .
  • Synthetic Utility : Spiro methanamine hydrochlorides are valuable intermediates in synthesizing complex molecules. For example, {4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride is used in peptide coupling reactions .

Market and Industrial Relevance

  • Production Scale : Market analyses for analogs like (Thietan-3-yl)MethanaMine hydrochloride indicate growing demand in pharmaceutical manufacturing, with global production values projected to rise through 2025 .
  • Cost Differences : Aromatic derivatives (e.g., [3]) are priced higher (e.g., ¥12,300/250mg ) due to complex synthesis, while simpler spiro compounds may offer cost advantages.

Biological Activity

{Spiro[3.4]octan-5-yl}methanamine hydrochloride is a compound belonging to the spirocyclic class of organic compounds, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, antimicrobial properties, and its effects against various cancer cell lines.

Chemical Structure and Properties

The chemical formula for {Spiro[3.4]octan-5-yl}methanamine is C9H17NC_9H_{17}N with a molecular weight of 155.24 g/mol. The compound features a unique spiro structure that contributes to its biological activity.

Cytotoxicity and Antiproliferative Activity

Recent studies have demonstrated the cytotoxic effects of spiro-fused heterocyclic compounds, including those related to {Spiro[3.4]octan-5-yl}methanamine. A study evaluated the antiproliferative activity of several derivatives against human cancer cell lines such as K562 (erythroleukemia), HeLa (cervical carcinoma), Jurkat (acute T cell leukemia), Sk-mel-2 (melanoma), and MCF-7 (breast cancer).

Key Findings:

  • IC50 Values : The compounds exhibited IC50 values ranging from 2 ± 1 to 12 ± 1 μM after 72 hours of treatment. Notably, derivatives with unsubstituted nitrogen atoms in the oxindole unit showed higher activity across all tested cell lines.
  • Mechanism of Action : The study utilized MTS assays for cell proliferation evaluation and flow cytometry for cell cycle analysis, indicating that treatment with these compounds significantly reduced proliferative activity at concentrations below 12 μM .

Antimicrobial Activity

The antimicrobial properties of this compound were also investigated. In vitro assays demonstrated significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

  • Minimum Inhibitory Concentrations (MICs) : Compounds derived from the spirocyclic framework showed MIC values ranging from 12.4 to 16.5 μM against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae.
  • Comparison with Standard Drugs : Some derivatives exhibited potency greater than standard antibiotics like ciprofloxacin, highlighting their potential as novel antimicrobial agents .

Case Study 1: Antiproliferative Screening

A high-throughput screening campaign identified a series of diazaspiro[3.4]octane derivatives that were active against multiple stages of the malaria parasite Plasmodium falciparum. These findings suggest that similar structural motifs may be effective in targeting other biological systems beyond cancer .

Case Study 2: Multicomponent Reactions

Research into the synthesis of {Spiro[3.4]octan-5-yl}methanamine via multicomponent reactions has shown that these methods can yield biologically active compounds efficiently. The synthetic routes employed have been optimized for high yields and purity, facilitating further biological testing and development .

Q & A

Q. What are the standard methods for synthesizing {Spiro[3.4]octan-5-yl}methanamine hydrochloride, and how is enantiomeric purity ensured?

The synthesis typically involves constructing the spirocyclic scaffold through cyclization reactions. For enantioselective synthesis, chiral auxiliaries or catalysts may be employed. A key step includes the use of stereospecific reagents to control the configuration at the spiro junction. Post-synthesis, enantiomeric purity is validated via chiral HPLC or polarimetry, with protocols adapted from structurally related bicyclic amines like azabicyclo[3.2.1]octane derivatives .

Q. How is the solubility and stability of this compound optimized for in vitro assays?

The hydrochloride salt form enhances aqueous solubility, critical for biological testing. Stability is assessed under varying pH (e.g., 4–8) and temperature conditions (4°C to 37°C) using UV-Vis spectroscopy or LC-MS. Buffered solutions (e.g., PBS) are recommended for long-term storage, as demonstrated for similar methanamine hydrochlorides .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : Assigns spirocyclic geometry and confirms proton environments (e.g., δ 2.8–3.2 ppm for methanamine protons).
  • IR : Identifies amine hydrochloride stretching bands (~2500 cm⁻¹ for N-H⁺).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 186.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from structural analogs with subtle differences (e.g., cyclobutyl vs. spiro substituents). To address this:

  • Perform comparative assays under standardized conditions (e.g., receptor binding IC₅₀).
  • Use X-ray crystallography or computational docking to analyze target-binding modes.
  • Cross-reference with structurally validated analogs, such as cyclobutyl(4-methoxyphenyl)methanamine hydrochloride .

Q. What experimental strategies are recommended for studying its interactions with neurotransmitter receptors?

  • Radioligand binding assays : Quantify affinity for receptors like muscarinic acetylcholine receptors (mAChRs) using [³H]-N-methylscopolamine.
  • Functional assays : Measure intracellular Ca²⁺ flux or cAMP modulation in transfected cell lines.
  • Molecular dynamics simulations : Predict binding stability at receptor active sites, guided by tropane alkaloid frameworks .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • QSAR studies : Correlate substituent effects (e.g., spiro ring size) with activity.
  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for functionalization.
  • ADMET prediction : Optimize logP and polar surface area for blood-brain barrier penetration, as applied to bicyclic amines .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in neuropharmacological studies?

  • Nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Principal Component Analysis (PCA) to distinguish activity profiles from related compounds .

Q. How should researchers address batch-to-batch variability in biological activity?

  • Implement strict quality control (QC) via HPLC purity checks (>98%).
  • Normalize activity data using internal standards (e.g., reference agonists/antagonists).
  • Validate synthetic reproducibility through round-robin testing across labs .

Comparative Studies

Q. What structural features differentiate this compound from its cyclobutyl or azabicyclo analogs?

The spiro[3.4]octane core introduces unique steric constraints and conformational rigidity compared to monocyclic or fused bicyclic systems. For example:

  • Azabicyclo[3.2.1]octane : Lacks the spiro junction, reducing torsional strain.
  • Cyclobutyl derivatives : Exhibit planar geometry, altering receptor-binding kinetics .

Q. How do substitution patterns on the methanamine group influence pharmacological properties?

  • Electron-donating groups (e.g., methoxy): Enhance receptor affinity via polar interactions.
  • Halogen substituents : Improve metabolic stability but may reduce solubility.
  • Bulkier groups : Modulate selectivity by sterically blocking off-target binding .

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